Mordant Yellow 10
Overview
Description
Synthesis Analysis
Mordant Yellow 10 (MY10) has been synthesized and characterized through various methods. A notable study on the synthesis and structural characterization of mordant yellow 10-pillared magnesium-aluminum layered double hydroxides (MY10-LDH) utilized the anion exchange method. The study confirmed the successful intercalation of MY10 anions into the interlayer space of LDHs, characterized by X-ray diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR). This process highlighted the special intercalated structure of LDHs with an interlayer distance of 1.58 nm and characteristic absorption bands of azo form of MY10 anion, as well as the Mg–O and Al–O vibrations of LDH layers (Pu et al., 2008).
Molecular Structure Analysis
The molecular structure of MY10-LDH was further explored through quantum chemical methods, specifically density functional theory of quantum chemistry at the level of B3LYP/6-31G(d,p), optimizing the stable geometries of MY10 and MY10-LDH model molecules. This analysis determined that MY10 anions are inclined in the interlayer space of LDHs due to the gallery height being less than the size of MY10 anion (Pu et al., 2008).
Chemical Reactions and Properties
Research on the photo-oxidation of MY10 in aqueous dispersions of ferrihydrite and H2O2 under UV irradiation revealed the significant role of hydroxyl radicals (OH) generated through the catalytic decomposition of H2O2 by ferrihydrite in the oxidation of MY10. This study demonstrated that the degradation of MY10 could be significantly accelerated by UV irradiation, providing insights into the chemical reactivity and potential environmental degradation pathways of MY10 (Wang et al., 2010).
Physical Properties Analysis
The physical properties, specifically the intercalation and photostability, of MY10 were enhanced when intercalated into Zn-Al layered double hydroxides (LDH), as shown by various characterization techniques. This enhancement potentially broadens the application fields of MY10 dye (Tang et al., 2012).
Chemical Properties Analysis
The chemical properties and the interaction of MY10 with various substrates and conditions have been extensively studied. For example, the solubility of MY10 in supercritical CO2 was investigated, highlighting the potential for waterless dyeing techniques in textile manufacturing. This research is crucial for understanding the environmental impact and applications of MY10 in industries (Guzel† and Akgerman, 1999).
Scientific Research Applications
Degradation Pathways and Kinetics:
- MY10's mineralization and discoloration in dye systems were studied through advanced Fenton degradation processes, including the use of ultrasound (US). This research proposed a degradation pathway for azo dyes like MY10 and developed mathematical models for the process (Grčić, Vujević, & Koprivanac, 2010).
Photodegradation Studies:
- The photodegradation of MY10 in aqueous dispersions with various iron oxides and H2O2 under UV-light was examined. A mechanism for the heterogeneous photo-Fenton reaction involving MY10 was proposed (He, Tao, Ma, & Zhao, 2002).
- In another study, MY10's photodegradation in the presence of ferrihydrite and H2O2 under UV irradiation was investigated. This study found that hydroxyl radicals played a major role in MY10 oxidation (Wang, Zhao, Ma, Liu, & Wei, 2010).
Mordanting Methods and Dye Fastness:
- Various mordanting methods' effects on color characteristics and fastness properties, particularly light fastness, were evaluated. This included the study of mordants' influence on the dyeing of materials like wool with natural dyes, demonstrating the role of mordants like MY10 in textile dyeing (Shabbir et al., 2019).
Environmental Implications and Treatment Methods:
- Research on advanced oxidation processes (AOPs) in treating azo dye wastewater, including MY10, highlighted the efficiency of processes like Fenton, Fenton-like, and ozonation in degrading these dyes (Papić et al., 2006).
Safety And Hazards
Future Directions
The future directions for Mordant Yellow 10 involve its degradation. Biological methods have gained importance in the decolorization and degradation of dyes . These methods are eco-friendly and lead to complete decolorization . The mechanism of decolorization and degradation by several bacterial enzymes are being studied in detail . In silico studies such as molecular docking of bacterial enzymes with dyes can give a new insight into biological studies and provide an easy way to understand the interaction at the molecular level .
properties
IUPAC Name |
disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S.2Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;;/h1-7,16H,(H,17,18)(H,19,20,21);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVMULNVFDCUTD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2Na2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064098 | |
Record name | 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mordant Yellow 10 | |
CAS RN |
6054-99-5 | |
Record name | 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006054995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 5-(p-sulphophenylazo)salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MORDANT YELLOW 10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LV23DNR2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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